Phenylethyl beta-D-glucopyranoside
Overview
Description
Phenylethyl beta-D-glucopyranoside is a glycoside compound that consists of a phenylethyl group attached to a beta-D-glucopyranoside moiety. This compound is known for its presence in various natural sources, including plants and flowers, where it contributes to aroma and flavor profiles . It has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties .
Mechanism of Action
Target of Action
Phenylethyl beta-D-glucopyranoside primarily targets nitric oxide (NO) , inducible nitric oxide synthase (iNOS) , and cyclooxygenase-2 (COX-2) . These targets play crucial roles in inflammation and cancer, making them important in the compound’s anti-inflammatory and anti-cancer activities .
Mode of Action
The compound inhibits the production of nitric oxide (NO) and the expression of iNOS and COX-2 . By doing so, it reduces inflammation and potentially inhibits cancer cell growth . Additionally, this compound inhibits the nuclear translocation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Biochemical Pathways
The inhibition of NO production and the expression of iNOS and COX-2 by this compound affects the NF-κB signaling pathway . This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . The compound’s action on this pathway can lead to downstream effects such as reduced inflammation and potentially inhibited cancer cell growth .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 1 mg/ml , which could potentially impact its bioavailability.
Result of Action
As a result of its action on NO, iNOS, COX-2, and NF-κB, this compound exhibits anti-inflammatory and anti-cancer activities . It reduces inflammation by inhibiting NO production and the expression of iNOS and COX-2 . Its inhibition of NF-κB nuclear translocation can also lead to reduced inflammation and potentially inhibited cancer cell growth .
Action Environment
It is known that the compound should be stored at 4°c in sealed storage, away from moisture . This suggests that environmental conditions such as temperature and humidity could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Phenylethyl beta-D-glucopyranoside has been found to interact with various biomolecules. It inhibits the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those related to inflammation and cancer.
Cellular Effects
In lipopolysaccharide (LPS)-stimulated murine Raw 264.7 macrophages, this compound has been shown to inhibit not only nitric oxide (NO) production but also significantly inhibit the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) without inducing cytotoxicity . It also attenuates proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β) and other inflammation-related genes, such as IL-6 in a concentration-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the nuclear translocation of nuclear factor-κB (NF-κB), which is one of the most important transcription factors involved in the inflammatory process . By inhibiting NF-κB, it can reduce the expression of pro-inflammatory cytokines and adhesion molecules .
Metabolic Pathways
This compound is involved in the metabolic pathways of o-glycosyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylethyl beta-D-glucopyranoside can be synthesized through glycosylation reactions. One common method involves the reaction of phenylethyl alcohol with a glucosyl donor in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve enzymatic glycosylation. Enzymes such as glycosyltransferases can be used to catalyze the transfer of a glucosyl group from a donor molecule to phenylethyl alcohol. This method offers high specificity and yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Phenylethyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethyl group to phenylethyl alcohol.
Substitution: The glucopyranoside moiety can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid or phenylacetaldehyde.
Reduction: Phenylethyl alcohol.
Substitution: Various substituted glucopyranosides depending on the reagents used.
Scientific Research Applications
Phenylethyl beta-D-glucopyranoside has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in glycosylation studies and synthesis of glycosides.
Biology: Investigated for its role in plant metabolism and its contribution to plant aroma and flavor.
Medicine: Studied for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and taste.
Comparison with Similar Compounds
Phenylethyl beta-D-glucopyranoside can be compared with other glycosides such as phenyl beta-D-galactopyranoside and phenyl alpha-D-glucopyranoside:
Phenyl beta-D-galactopyranoside: Similar structure but with a galactose moiety instead of glucose.
Phenyl alpha-D-glucopyranoside: Differing in the anomeric configuration (alpha vs.
This compound stands out due to its specific anti-inflammatory and anti-cancer activities, making it a unique compound in the realm of glycosides .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRIJUWUQTVDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Phenylethyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18997-54-1 | |
Record name | 2-Phenylethyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38 - 39 °C | |
Record name | 2-Phenylethyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029819 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of Phenylethyl beta-D-glucopyranoside and what roles does it play in these organisms?
A1: this compound is found in a variety of plants. In roses (Rosa 'Hoh-Jun' and Rosa damascena Mill.), it acts as a precursor to 2-phenylethanol, a significant fragrance compound. [] This conversion suggests a role in attracting pollinators. Additionally, its presence has been noted in the underground part of Rhodiola sacra S. H. Fu, although its specific function in this plant remains unclear. []
Q2: How does this compound contribute to the aroma profile of certain plants?
A2: This compound acts as a precursor to 2-phenylethanol, a key aroma compound in various plants, particularly roses. Research suggests that this compound is converted to 2-phenylethanol during flower opening, contributing to the characteristic rose fragrance. [] This conversion highlights the compound's role in shaping the aroma profile of specific plant species.
Q3: Can this compound be synthesized enzymatically?
A3: Yes, research has demonstrated the successful chemoenzymatic synthesis of this compound using cellobiose phosphorylase from Clostridium thermocellum. [] This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.
Q4: Have there been any studies investigating the antioxidant potential of this compound?
A5: While not directly investigated, its presence in Moricandia arvensis alongside compounds with confirmed antioxidant activity hints at a possible antioxidant role. [] Further research is needed to determine if it possesses inherent antioxidant properties or contributes synergistically to the overall antioxidant capacity.
Q5: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A6: Several analytical techniques are crucial for characterizing and quantifying this compound. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine its structure and study its interactions. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing its presence and conversion in plant extracts, particularly concerning its role as a 2-phenylethanol precursor. []
Q6: Are there any known enzymes capable of hydrolyzing this compound?
A7: Research indicates that beta-glucosidase isolated from the fungus Geotrichum candidum 3c can hydrolyze this compound. [] This enzymatic hydrolysis highlights the potential for utilizing specific enzymes for the modification or breakdown of this compound.
Q7: What is the significance of studying the biogenesis of this compound?
A8: Understanding the biosynthesis of this compound, particularly its relationship with 2-phenylethanol, is crucial for manipulating plant fragrance. [] This knowledge can contribute to developing new cultivars with enhanced aroma profiles for the perfume and food industries.
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